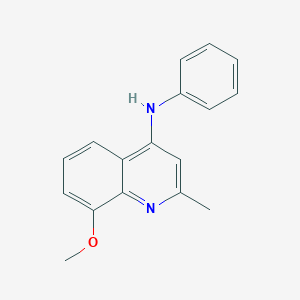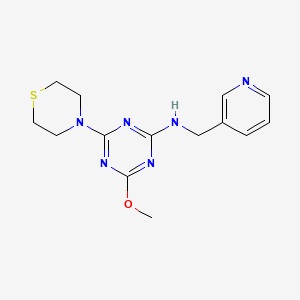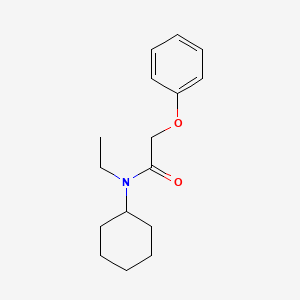![molecular formula C20H18ClFN2O2 B5538347 1-(3-chlorophenyl)-4-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-2-piperazinone](/img/structure/B5538347.png)
1-(3-chlorophenyl)-4-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-2-piperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions including reductive amination, cyclopropylation, and the introduction of the piperazine moiety. For instance, compounds with structural similarities were synthesized using the reductive amination method in the presence of sodium triacetoxyborohydride, yielding piperazine derivatives with potential anticancer and antituberculosis activities (Mallikarjuna, Basawaraj Padmashali, & C. Sandeep, 2014).
Molecular Structure Analysis
The molecular structure of related compounds reveals that the piperazine ring can adopt different conformations, influencing the overall molecular geometry. For example, a study on a structurally similar compound showed that the piperazine ring adopts a chair conformation, with specific dihedral angles formed between the piperazine and phenyl rings, demonstrating the flexibility and structural diversity of these compounds (Wan-Sin Loh et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of compounds containing piperazine units can vary significantly depending on the substituents attached to the piperazine nucleus. They may undergo various chemical reactions, including substitutions and additions, influenced by the presence of electron-withdrawing or electron-donating groups. Studies on similar molecules have highlighted their potential in forming stable hydrogen bonds and other non-covalent interactions in crystal structures, contributing to their chemical behavior and reactivity (Bhat et al., 2018).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystallinity of these compounds are significantly influenced by their molecular structure. The detailed analysis of a related compound, for instance, showed specific insights into its solubility and stability under different conditions, highlighting the importance of molecular interactions in defining these physical properties (Mella, Fasani, & Albini, 2001).
Chemical Properties Analysis
The chemical properties of "1-(3-chlorophenyl)-4-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-2-piperazinone" and its analogs can be diverse, depending on their functional groups and molecular structure. The introduction of different substituents can lead to a wide range of chemical behaviors, including variations in acidity/basicity, reactivity towards nucleophiles or electrophiles, and potential biological activities. The study of such compounds often involves exploring their potential as ligands, inhibitors, or reactive intermediates in various chemical and biological contexts (Patel & Patel, 2010).
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Properties
A study focused on synthesizing amide derivatives of quinolone, including compounds structurally related to 1-(3-chlorophenyl)-4-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-2-piperazinone, revealed significant antimicrobial properties. These compounds were tested against various strains of bacteria and fungi, demonstrating their potential in addressing bacterial and fungal infections (Patel, Patel, & Chauhan, 2007).
Anticancer and Antituberculosis Potential
Research involving derivatives of 1-(3-chlorophenyl)-4-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-2-piperazinone showed notable anticancer and antituberculosis activities. The synthesized derivatives exhibited effectiveness against human breast cancer cell lines and the tuberculosis-causing bacterium, M. tb h37Rv, highlighting their potential in cancer and tuberculosis treatment (Mallikarjuna, Padmashali, & Sandeep, 2014).
Photochemical Properties
A study on the photochemistry of a related compound, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid, revealed insights into its photochemical behavior in aqueous solutions. Understanding these properties is crucial for developing light-sensitive therapeutic agents (Mella, Fasani, & Albini, 2001).
Fluorescent Logic Gates Development
Compounds with a piperazine structure have been utilized to create fluorescent logic gates, which can be reconfigured based on solvent polarity. Such molecules have potential applications in sensing and in probing cellular microenvironments (Gauci & Magri, 2022).
Biological and Structural Analysis
In-depth studies on similar compounds have involved analyzing their structural, electronic, molecular, and biological properties. This research is fundamental for drug development, particularly in understanding how these compounds interact with biological systems (Bhat et al., 2018).
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-4-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN2O2/c21-15-2-1-3-17(12-15)24-11-10-23(13-18(24)25)19(26)20(8-9-20)14-4-6-16(22)7-5-14/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBPRHLZIDNBBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)N3CCN(C(=O)C3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-4-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-2-piperazinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-(3-thienylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5538265.png)
![4-[4-(2-chlorophenyl)-4-piperidinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-pyrimidinamine](/img/structure/B5538283.png)
![4-(1-butyl-1H-imidazol-2-yl)-1-[(3-ethyl-5-isoxazolyl)methyl]piperidine](/img/structure/B5538288.png)

![1-phenyl-5-propyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5538292.png)
![(4aR*,7aS*)-1-methyl-4-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5538297.png)
![2-methyl-4-(4-{[4-(9H-purin-6-yl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5538309.png)
![{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5538317.png)
![3-isobutyl-1-methyl-N-[2-(7-methyl-1H-indol-3-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5538324.png)
![2,2'-{[(4-methoxyphenyl)sulfonyl]imino}diacetic acid](/img/structure/B5538332.png)

![2-(1H-indol-3-yl)-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5538353.png)

![3-{2-[(4-chloro-2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 4-nitrobenzoate](/img/structure/B5538369.png)